

# Clinical Applications of TSPO Imaging in Multiple Sclerosis: Application Notes and Protocols

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### Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). While conventional magnetic resonance imaging (MRI) is the cornerstone of MS diagnosis and monitoring, it has limitations in detecting the full extent of CNS pathology, particularly the diffuse neuroinflammation that contributes to disease progression. Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO) has emerged as a powerful tool to visualize and quantify microglial activation, a key component of neuroinflammation in MS. This document provides detailed application notes and protocols for utilizing TSPO PET imaging in the context of multiple sclerosis research and drug development.

TSPO, previously known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane of various cells, with low expression in the healthy brain.[1] However, its expression is significantly upregulated in activated microglia and, to a lesser extent, in astrocytes and macrophages, making it a sensitive biomarker for neuroinflammation.[2][3] TSPO PET imaging, therefore, offers a unique window into the cellular and molecular processes underlying MS pathology, enabling researchers to track disease activity, understand mechanisms of progression, and evaluate the efficacy of novel therapeutic interventions.



# **Key Applications of TSPO PET Imaging in Multiple Sclerosis**

TSPO PET imaging has several key applications in the study and treatment of multiple sclerosis:

- Assessing Disease Activity and Progression: TSPO PET can detect neuroinflammation in both focal lesions and normal-appearing white matter (NAWM) and gray matter (NAGM).[2]
   [4] Increased TSPO signal in the NAWM has been observed in patients with secondary progressive MS (SPMS) compared to those with relapsing-remitting MS (RRMS), suggesting its potential as a biomarker for disease progression.[4][5]
- Differentiating Lesion Phenotypes: TSPO PET can help characterize the inflammatory state of MS lesions. "Smoldering" or chronic active lesions, which exhibit persistent inflammation at the rim, are associated with a higher risk of disability progression and can be identified by increased TSPO uptake.[5][6][7]
- Evaluating Therapeutic Efficacy: By quantifying changes in microglial activation, TSPO PET can be used to assess the pharmacodynamic effects of anti-inflammatory and neuroprotective drugs in clinical trials.[4]
- Understanding Pathophysiology: TSPO imaging provides insights into the role of innate immunity in MS, helping to unravel the complex interplay between inflammation and neurodegeneration.

# Quantitative Data from TSPO PET Studies in Multiple Sclerosis

The following tables summarize quantitative data from various TSPO PET imaging studies in multiple sclerosis. It is important to note that direct comparison between studies can be challenging due to variations in radioligands, PET scanners, and data analysis methodologies.

Table 1: TSPO Radioligand Binding in Normal-Appearing White Matter (NAWM)



Patient Group	Radioligand	Outcome Measure	Finding	Reference
Secondary Progressive MS (SPMS)	[11C]-(R)- PK11195	Distribution Volume Ratio (DVR)	Significantly higher DVR in NAWM compared to RRMS patients and healthy controls.	[4][5]
Relapsing- Remitting MS (RRMS)	[11C]-(R)- PK11195	DVR	Modest increase in DVR in NAWM compared to healthy controls.	[4]
Clinically Isolated Syndrome (CIS)	[11C]-(R)- PK11195	DVR	Increased DVR in NAWM predicted conversion to clinically definite MS.	[2]
Multiple Sclerosis (MS)	[18F]PBR06	Glial Activity Load	Higher glial activity in white matter (+48%) compared to healthy controls.	[8]

Table 2: TSPO Expression in Multiple Sclerosis Lesions



Lesion Type	Patient Group	Finding	Reference
Rim-active lesions	SPMS	Higher proportion (18%) compared to RRMS (10%).	[5]
Inactive lesions	RRMS	Higher proportion (36%) compared to SPMS (24%).	[5]
Overall active lesions	RRMS vs. SPMS	No significant difference in proportion (47% vs. 53%).	[5]
Gadolinium-enhancing lesions	RRMS	Increased [11C]PBR28 binding.	[2]

Table 3: Correlation of TSPO PET Signal with Clinical Disability

Brain Region	Patient Group	Correlation with EDSS	Reference
Cerebral Cortex	SPMS > RRMS	Positive correlation.	[2]
Normal-Appearing White Matter (NAWM)	MS	Baseline TSPO signal predicted later progression.	[6]
Perilesional NAWM	MS (relapse-free)	Association with disease progression.	[6]
Patients with >10% rim-active lesions	MS	Predicted disease progression (Odds Ratio = 26.8).	[5]

## **Experimental Protocols**

This section provides detailed methodologies for conducting TSPO PET imaging studies in multiple sclerosis.



### Protocol 1: TSPO PET Imaging with [11C]-(R)-PK11195

- 1. Patient Selection and Preparation:
- Inclusion criteria: Patients with a confirmed diagnosis of MS (RRMS, SPMS, or CIS).
- Exclusion criteria: Pregnancy, breastfeeding, contraindications to MRI, recent (within 30 days) relapse or corticosteroid treatment.[7]
- Informed consent must be obtained from all participants.
- Patients should be genotyped for the rs6971 polymorphism if using second-generation radioligands, though this is not necessary for [11C]-(R)-PK11195.[2]
- 2. Radioligand Administration:
- A bolus injection of 370–555 MBq (10-15 mCi) of [11C]-(R)-PK11195 is administered intravenously.[9]
- 3. PET Data Acquisition:
- Dynamic PET scans are acquired for 60 minutes immediately following radioligand injection.
- Data is typically reconstructed into multiple frames (e.g., 22 frames: 4x15s, 4x30s, 3x60s, 2x120s, 8x300s, 1x600s).[9]
- Anatomical MRI (T1-weighted and FLAIR) should be acquired for co-registration and definition of regions of interest (ROIs).
- 4. Data Analysis:
- Image Co-registration: PET images are co-registered to the individual's T1-weighted MRI.
- ROI Definition: ROIs are delineated on the MRI for MS lesions, NAWM, and gray matter regions.
- Kinetic Modeling: The distribution volume ratio (DVR) is calculated using a simplified reference tissue model (SRTM) with the cerebellum or a supervised cluster analysis-derived reference region.
- Statistical Analysis: Voxel-wise or ROI-based statistical analyses are performed to compare TSPO binding between patient groups and correlate with clinical parameters.

# Protocol 2: TSPO PET Imaging with Second-Generation Radioligands (e.g., [11C]PBR28, [18F]GE-180)

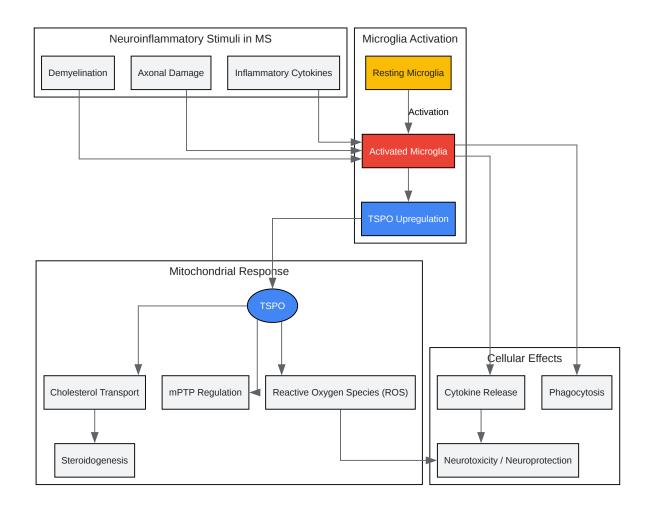


#### 1. Patient Selection and Preparation:

- Similar to Protocol 1, with the critical addition of genotyping for the rs6971 polymorphism. This single nucleotide polymorphism results in three binding affinity groups: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[10] LABs typically show very low specific binding and are often excluded from analysis.[2]
- 2. Radioligand Administration and PET Data Acquisition:
- The injected dose and acquisition protocol will vary depending on the specific radioligand used. Researchers should refer to the specific literature for the chosen tracer.
- 3. Data Analysis:
- Kinetic modeling and statistical analysis are performed as in Protocol 1. However, it is crucial
  to account for the binding affinity status (HAB or MAB) in the statistical analysis to reduce
  inter-subject variability.[2]

# Visualizations Signaling Pathways and Experimental Workflows

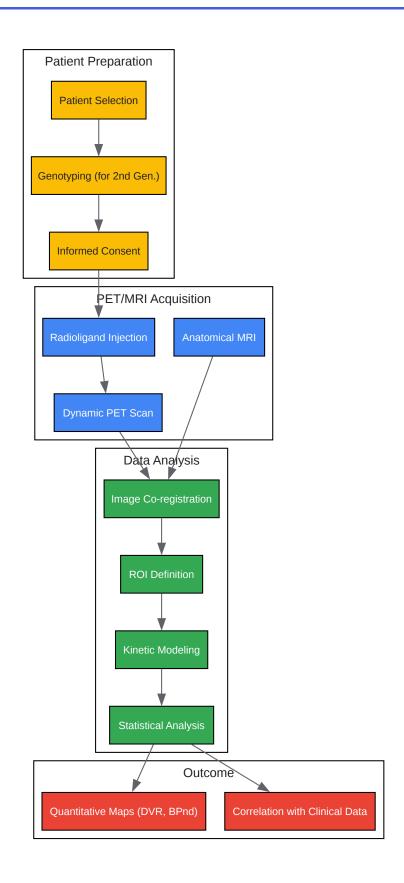




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Caption: TSPO signaling in activated microglia in multiple sclerosis.





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Caption: Experimental workflow for TSPO PET imaging in MS.



### **Discussion and Future Directions**

TSPO PET imaging is a rapidly evolving field with the potential to significantly impact our understanding and management of multiple sclerosis. While first-generation radioligands like [11C]-(R)-PK11195 have provided valuable insights, they suffer from a low signal-to-noise ratio. [11] Second-generation tracers offer improved imaging characteristics but are confounded by the rs6971 genetic polymorphism, necessitating patient genotyping.[10] The development of third-generation TSPO radioligands that are insensitive to this polymorphism is a key area of ongoing research and will be crucial for the widespread clinical application of TSPO PET.

A significant point of discussion in the field is the interpretation of the TSPO PET signal. While it is a sensitive marker of microglial activation, some studies suggest that TSPO expression may reflect microglial density rather than a specific pro-inflammatory phenotype.[3] Furthermore, activated astrocytes also contribute to the TSPO signal.[3] Therefore, a multimodal approach combining TSPO PET with other imaging and fluid biomarkers will be essential for a comprehensive understanding of the complex pathophysiology of MS.

In conclusion, TSPO PET imaging is a powerful and promising tool for in vivo assessment of neuroinflammation in multiple sclerosis. Its ability to detect diffuse inflammation and characterize lesion activity provides valuable information that is not accessible with conventional MRI. As radioligand development and analysis methods continue to improve, TSPO PET is poised to play an increasingly important role in MS research and the development of novel therapies targeting neuroinflammation and disease progression.

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